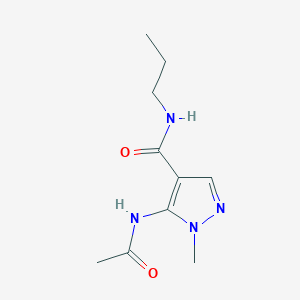![molecular formula C7H4O4 B12887100 3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one](/img/structure/B12887100.png)
3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one: is a heterocyclic organic compound that features a furan ring fused to another furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one typically involves the reaction of furan derivatives under specific conditions. One common method involves the use of furan-2-yl-methanol derivatives, which are reacted with but-2-ynedioic acid dimethyl ester in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) in dry dichloromethane at room temperature . The reaction mixture is then quenched with water, extracted with ethyl acetate, and purified by flash chromatography to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with desired chemical and physical properties.
Wirkmechanismus
The mechanism by which 3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Furo[2,3-b]pyrroles: These compounds have a similar fused ring structure but with a pyrrole ring instead of a furan ring.
Furo[3,4-c]furans: These compounds have a different fusion pattern of the furan rings.
Uniqueness: 3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one is unique due to its specific fusion pattern and the presence of the hydroxymethylene group, which imparts distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C7H4O4 |
|---|---|
Molekulargewicht |
152.10 g/mol |
IUPAC-Name |
5-hydroxyfuro[3,2-b]furan-6-carbaldehyde |
InChI |
InChI=1S/C7H4O4/c8-3-4-6-5(1-2-10-6)11-7(4)9/h1-3,9H |
InChI-Schlüssel |
OBCYPNFPIXDUDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC2=C1OC(=C2C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


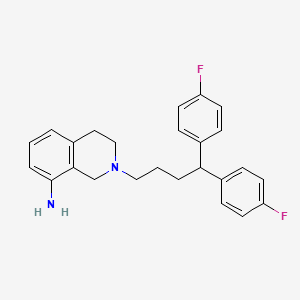
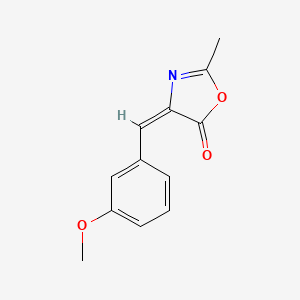
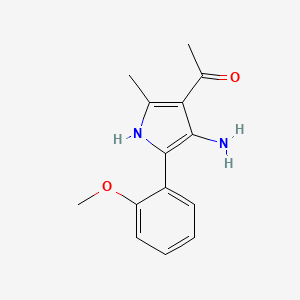
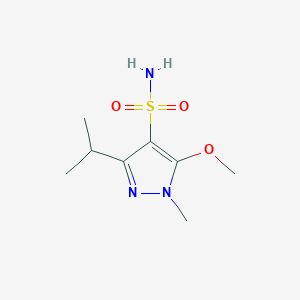
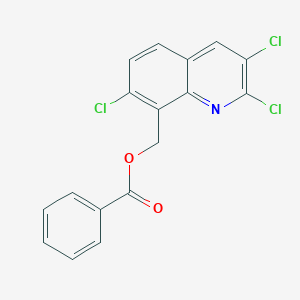
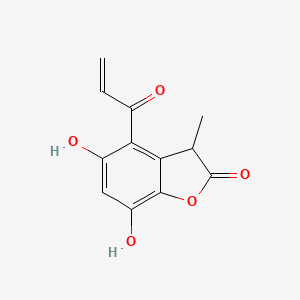
![2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12887057.png)
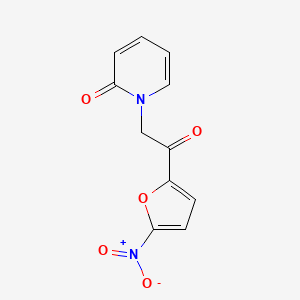
methyl}quinolin-8-ol](/img/structure/B12887067.png)
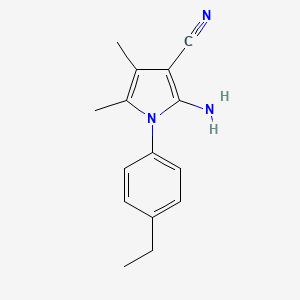
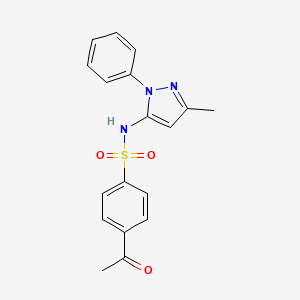
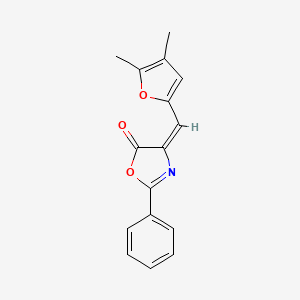
![3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12887087.png)
